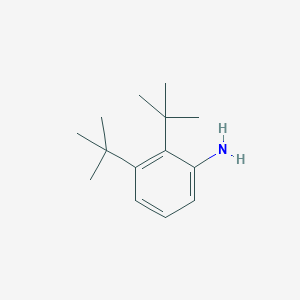![molecular formula C18H33NO4Si B14275514 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one CAS No. 135297-22-2](/img/structure/B14275514.png)
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one involves multiple steps. One common method includes the use of zinc in Barbier-type reactions with halogen derivatives . The reaction conditions often involve the use of samarium powder, a catalytic amount of iodine, and methyl 2-bromopropanoate in tetrahydrofuran (THF) . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The use of zinc in Barbier-type reactions leads to the formation of substitution products.
Cleavage Reactions: The compound can undergo cleavage of the N1‒C4 bond, leading to the formation of acyclic amides.
Cyclization Reactions: Intramolecular Michael-type cyclization can convert the compound into new functionalized N-substituted pyrrolidinones.
Common reagents used in these reactions include samarium powder, iodine, methyl 2-bromopropanoate, and sodium bis(trimethylsilyl)amide . The major products formed from these reactions include various substituted azetidinones and pyrrolidinones .
Applications De Recherche Scientifique
3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals, particularly in the synthesis of carbapenem analogs.
Material Science: Its unique structure makes it a candidate for studying new materials with specific properties.
Mécanisme D'action
The mechanism of action for 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one involves its ability to undergo various chemical transformations. The molecular targets and pathways include the cleavage of specific bonds and the formation of new cyclic structures through intramolecular reactions . These transformations are facilitated by the presence of functional groups such as tert-butyl(dimethyl)silyl and methoxy-2-oxocyclohexyl .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one include other azetidinones and silyl-protected compounds. For example:
(2R,3R)-3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl Acetate: This compound undergoes similar substitution and cleavage reactions.
tert-Butyldimethylsilyl Ethers: These compounds are used as protecting groups in organic synthesis and share similar stability and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Propriétés
Numéro CAS |
135297-22-2 |
|---|---|
Formule moléculaire |
C18H33NO4Si |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one |
InChI |
InChI=1S/C18H33NO4Si/c1-11(23-24(6,7)18(2,3)4)14-15(19-17(14)21)12-9-8-10-13(22-5)16(12)20/h11-15H,8-10H2,1-7H3,(H,19,21) |
Clé InChI |
OSQWZJJJAOBJJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(NC1=O)C2CCCC(C2=O)OC)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)

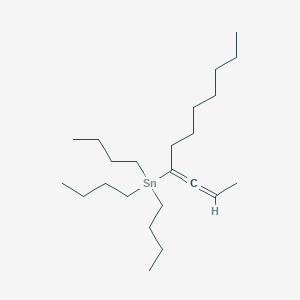
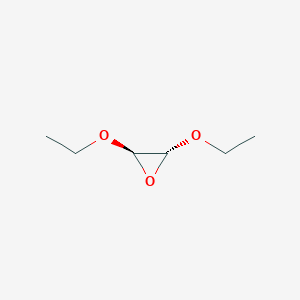
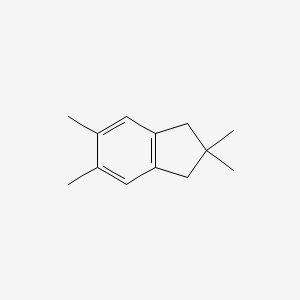
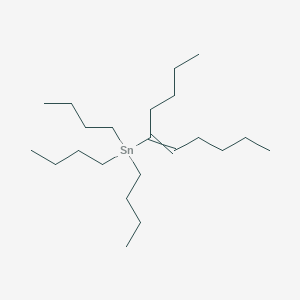
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
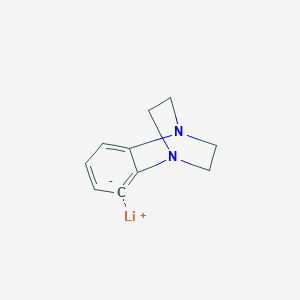
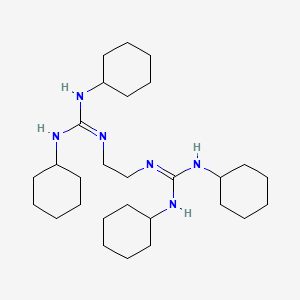
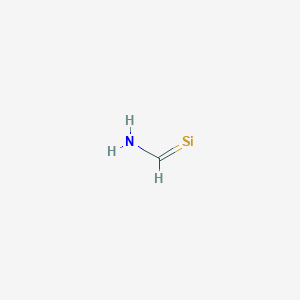
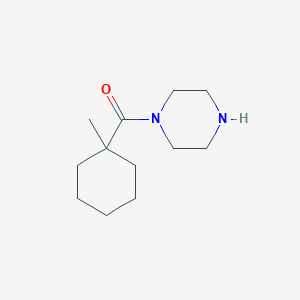
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
